1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-Chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a diazino-pyrimidine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 2-methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazino-pyrimidine core. Specific reagents and catalysts, such as palladium or copper-based catalysts, may be used to facilitate these reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1-(2-Chlorophenyl)-3-(4-methoxyanilino)-2,5-pyrrolidinedione
Comparison: Compared to similar compounds, 1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione exhibits unique structural features that may confer distinct chemical and biological properties. Its diazino-pyrimidine core and specific substituents make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21ClN4O3/c1-29-18-5-3-2-4-14(18)10-11-25-12-17-19(23-13-25)26(21(28)24-20(17)27)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3,(H,24,27,28) |
InChI Key |
DFSVBZOSLZGGRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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